![molecular formula C6H4ClN3O2 B14890473 7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido-oxazines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method ensures the formation of the desired bicyclic structure with the chlorine atom appropriately positioned.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimido-oxazines with various functional groups.
Applications De Recherche Scientifique
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials for organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mutant IDH1 and IDH2 enzymes, which are involved in the citric acid cycle. By inhibiting these enzymes, the compound prevents the conversion of isocitrate to α-ketoglutarate, thereby blocking the production of 2-hydroxyglutarate, a metabolite associated with cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities.
Pyrimidine Derivatives: Similar to pyrimido-oxazines, pyrimidine derivatives are known for their medicinal properties and are used in various therapeutic applications.
Uniqueness
7-Chloro-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific bicyclic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit mutant IDH enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Propriétés
Formule moléculaire |
C6H4ClN3O2 |
|---|---|
Poids moléculaire |
185.57 g/mol |
Nom IUPAC |
7-chloro-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C6H4ClN3O2/c7-5-8-1-3-2-12-6(11)10-4(3)9-5/h1H,2H2,(H,8,9,10,11) |
Clé InChI |
ZNCRJTIMFHPTOH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2NC(=O)O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


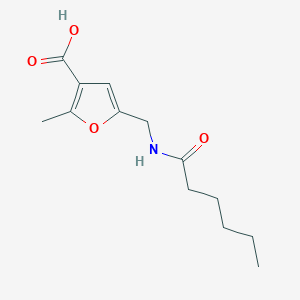

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
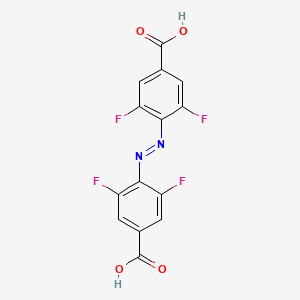

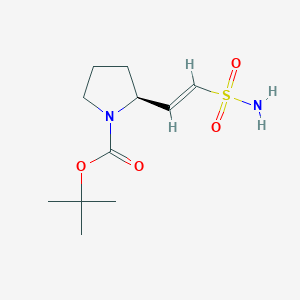
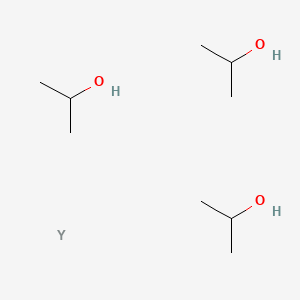
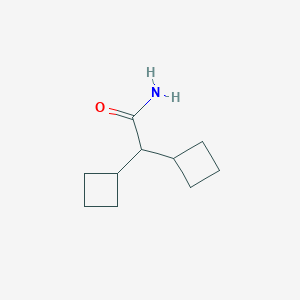
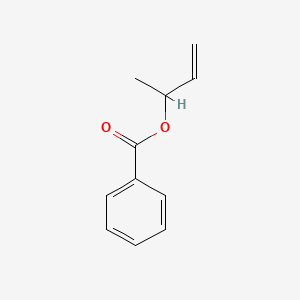
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
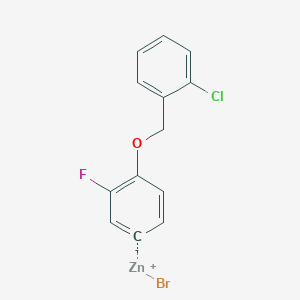
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

